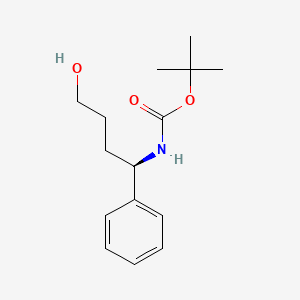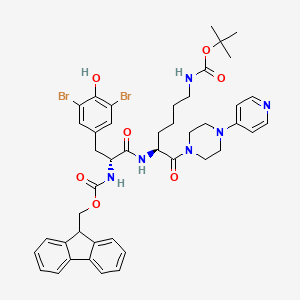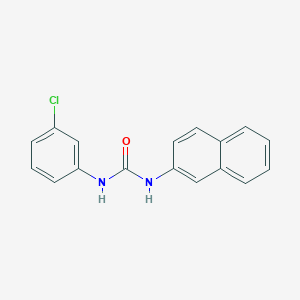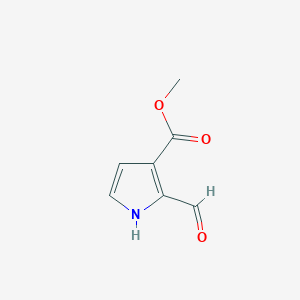
Methyl 2-formyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that contains a pyrrole ring with a formyl group at the 2-position and a carboxylate ester at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, yielding the desired product in good yield . Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-formyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the formyl and carboxylate ester groups, which are reactive under different conditions.
Common Reagents and Conditions
Oxidation: Oxidation of the formyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the formyl group to an alcohol can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions at the pyrrole ring can be facilitated by electrophilic or nucleophilic reagents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
Methyl 2-formyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 2-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-formyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Methyl pyrrole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate:
Pyrrole-2-carboxaldehyde: Similar structure but without the ester group, leading to different chemical behavior.
These comparisons highlight the unique features of this compound, such as its dual functional groups that provide versatility in chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
methyl 2-formyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(5)4-9/h2-4,8H,1H3 |
InChI-Schlüssel |
HRJUAHQLFJOEMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NC=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


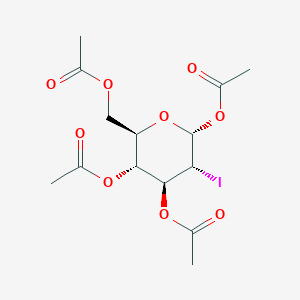
![2-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B11831738.png)


![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B11831754.png)
![4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoic acid](/img/structure/B11831762.png)
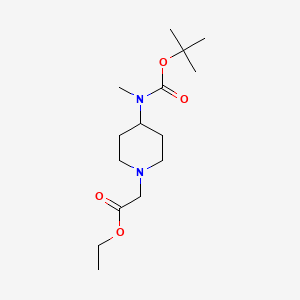
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)

![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
